3-Thiopheneacrylic acid

Description

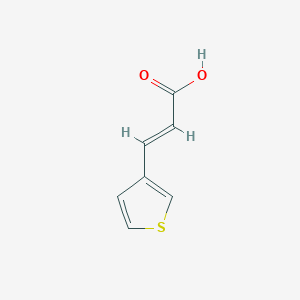

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-3-thiophen-3-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRYYUKILKRGDN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294323 | |

| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102696-71-9, 1195-52-4 | |

| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102696-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Thienyl)acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(3-Thienyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-thienyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-(thiophen-3-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Thiopheneacrylic acid chemical properties and structure

An In-depth Technical Guide to 3-Thiopheneacrylic Acid: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and structure of organic compounds is paramount. This guide provides a detailed overview of this compound, a heterocyclic compound with applications in chemical synthesis.

Chemical Identity and Structure

This compound can exist as two primary isomers, 3-(2-thienyl)acrylic acid and 3-(3-thienyl)acrylic acid, depending on the point of attachment of the acrylic acid moiety to the thiophene (B33073) ring.

The IUPAC name for the 2-isomer is (2E)-3-(thiophen-2-yl)prop-2-enoic acid, while the 3-isomer is known as (2E)-3-(thiophen-3-yl)prop-2-enoic acid.[1][2] The structural representation of these isomers is crucial for understanding their reactivity and interactions.

Caption: Chemical structures of 3-(2-Thienyl)acrylic acid and 3-(3-Thienyl)acrylic acid.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | 3-(2-Thienyl)acrylic acid | 3-(3-Thienyl)acrylic acid |

| Molecular Formula | C₇H₆O₂S[1] | C₇H₆O₂S[2][3] |

| Molecular Weight | 154.19 g/mol [1] | 154.19 g/mol [3][4] |

| Melting Point | 145-148 °C[5][6][7] | 150-154 °C[2] |

| Boiling Point | 298.9 °C at 760 mmHg[6] | 298.9 °C at 760 mmHg[2] |

| Density | ~1.295 g/cm³[6] | 1.346 g/cm³[2] |

| pKa (Predicted) | Not available | 4.45 ± 0.10[2] |

| logP | 1.7[1] | 1.84590[2] |

| Appearance | Slightly beige to yellow needle-like crystalline solid[5] | - |

| CAS Number | 1124-65-8[1][8], 15690-25-2[1][5] | 1195-52-4[3][4], 102696-71-9[2] |

| SMILES | C1=CC=C(S1)C=CC(=O)O | C1=CSC=C1C=CC(=O)O[2] |

| InChI | InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3+[1] | InChI=1S/C7H6O2S/c8-7(9)4-3-6-1-2-10-5-6/h1-5H,(H,8,9)/b4-3+ |

Experimental Protocols

Synthesis

A common method for the synthesis of this compound is the Knoevenagel condensation.[9] This reaction involves the condensation of a thiophenecarboxaldehyde with malonic acid or its derivatives.

General Procedure:

-

Dissolve thiophenecarboxaldehyde and malonic acid in a suitable solvent.

-

Add a catalyst to the solution.

-

Heat the reaction mixture and monitor the progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform a post-reaction workup to isolate the crude product.

-

Purify the crude this compound by recrystallization.[10]

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[11]

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

Allow the solution to cool slowly and undisturbed to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals to remove any residual solvent.[11]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. For acrylic acid, the vinylic protons typically appear as three quadruplets in the range of 6.0-6.5 ppm.[12] The specific chemical shifts and coupling constants for this compound will depend on the substitution pattern of the thiophene ring and the solvent used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, around 1700 cm⁻¹.

-

C=C stretching bands for the acrylic and thiophene moieties.

-

C-O stretching and O-H bending bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-(2-Thienyl)acrylic acid, the exact mass is 154.00885060 Da.[1] The mass spectrum will show a molecular ion peak corresponding to this mass, along with other fragment ions.

Reactivity and Applications

The reactivity of this compound is influenced by the electron-withdrawing nature of the acrylic acid group and the aromaticity of the thiophene ring. The double bond in the acrylic acid moiety can undergo addition reactions. The thiophene ring can participate in electrophilic aromatic substitution reactions, although the presence of the deactivating acrylic acid group can make these reactions challenging.[9]

This compound and its derivatives are utilized as synthetic intermediates in various chemical syntheses. For instance, (E)-2-Thiopheneacrylic acid is used in the synthesis of anti-HIV HEPT analogs and in the preparation of benzimidazole (B57391) and caffeine (B1668208) analogs that act as inhibitors of monoamine oxidase B.[5]

Caption: A simplified diagram of electrophilic aromatic substitution on the thiophene ring.

Safety Information

3-(2-Thienyl)acrylic acid is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

- 1. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-Thienyl)acrylic acid|lookchem [lookchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 3-(Thiophen-3-yl)acrylic acid - CAS:1195-52-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. 3-(2-THIENYL)ACRYLIC ACID 98 | 15690-25-2 [chemicalbook.com]

- 6. 3-(2-THIENYL)ACRYLIC ACID | CAS#:15690-25-2 | Chemsrc [chemsrc.com]

- 7. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. (E)-3-(5-Nitro-2-thienyl)acrylic acid | Benchchem [benchchem.com]

- 10. CN116082295A - Preparation method of organic intermediate thiophene acrylic acid - Google Patents [patents.google.com]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. researchgate.net [researchgate.net]

3-Thiopheneacrylic acid CAS number and synonyms

This document provides a comprehensive overview of 3-Thiopheneacrylic acid, a heterocyclic compound of interest in various research and development fields. It details the compound's chemical identity, physicochemical properties, and its role as a synthetic intermediate. Furthermore, it outlines generalized experimental protocols for its synthesis and purification and conceptual workflows for its application in drug discovery.

Chemical Identity and Synonyms

This compound is a well-defined chemical entity with the Chemical Abstracts Service (CAS) number 1195-52-4 .[1] It is also known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Key Synonyms:

-

3-Thiophen-3-yl-Acrylic Acid[1]

-

(2E)-3-thiophen-3-ylprop-2-enoate[2]

-

trans-3-Thiopheneacrylic acid[3]

-

(E)-3-(thien-3-yl)acrylic acid[3]

-

3-(3-Thienyl)propenoic acid[3]

-

β-(3-Thienyl)acrylic acid[4]

It is important to distinguish this compound from its isomer, 3-(2-Thienyl)acrylic acid (CAS Number: 1124-65-8), as both are frequently used in chemical synthesis.[5][6]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 1195-52-4 | [1][2][3] |

| Molecular Formula | C₇H₆O₂S | [2][3] |

| Molecular Weight | 154.19 g/mol | [3] |

| Melting Point | 150-154 °C | [4] |

| Boiling Point | 298.9 °C at 760 mmHg | [2][4] |

| Density | 1.346 g/cm³ | [2][4] |

| Flash Point | 134.6 °C | [2][4] |

| Refractive Index | 1.656 | [2][4] |

| Vapor Pressure | 0.001 mmHg at 25°C | [2] |

Applications in Research and Drug Development

This compound and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry. While primarily documented as a synthetic intermediate, its structural motif is found in molecules with diverse biological activities.[1]

Derivatives of the isomeric 2-thiopheneacrylic acid have been utilized in the synthesis of:

-

Anti-HIV HEPT analogs.[7]

-

Benzimidazole and caffeine (B1668208) analogs that act as inhibitors of monoamine oxidase B.[7]

-

Phenylalanine derivatives designed to enhance the intestinal absorption of insulin.[5]

-

Novel benzothiazepinones with activity as glycogen (B147801) synthase kinase-3β inhibitors.[5]

Furthermore, related thiophene-containing structures have shown potential as:

-

Anticancer Agents: Hydrazide derivatives of thiophene-2-carboxylic acid have been synthesized and evaluated for their in-vitro anticancer activity.[8]

-

Antimicrobial Agents: Thiophene (B33073) derivatives have demonstrated activity against yeast-like fungi such as Candida albicans, as well as bacteria including Escherichia coli and Staphylococcus aureus.[9]

The development of such compounds typically follows a structured workflow from initial synthesis to biological evaluation.

Caption: A typical workflow for drug discovery using this compound as a scaffold.

Research into thiophene derivatives suggests they may interact with various cellular signaling pathways. For instance, broader classes of related compounds have been found to modulate pathways involved in cancer progression, such as those controlling angiogenesis or cell signaling cascades.[10]

Caption: Conceptual model of a kinase signaling pathway inhibited by a thiophene derivative.

Experimental Protocols

The following sections describe generalized methodologies for the synthesis and purification of this compound. These protocols are based on standard organic chemistry techniques and should be adapted and optimized for specific laboratory conditions.

A common method for preparing thiopheneacrylic acids is through the condensation of a thiophenecarboxaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid.[11]

Materials:

-

Malonic acid

-

Organic base catalyst (e.g., pyridine, piperidine)

-

Solvent (e.g., ethanol, toluene)

-

Hydrochloric acid (for workup)

-

Deionized water

Procedure:

-

Dissolve 3-thiophenecarboxaldehyde and a molar excess (e.g., 1.1 equivalents) of malonic acid in the chosen solvent in a round-bottom flask.

-

Add a catalytic amount of the organic base to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (indicated by the consumption of the starting aldehyde), cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent may be removed under reduced pressure.

-

The crude product is then subjected to an acidic workup. This typically involves dissolving the residue in a basic aqueous solution (like NaOH), washing with an organic solvent (like ether) to remove unreacted aldehyde, and then re-acidifying the aqueous layer with HCl to precipitate the carboxylic acid product.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Caption: General workflow for the synthesis and purification of this compound.

Recrystallization is a standard technique for purifying crude solid products.[12] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter flask

Procedure:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a minimal amount of the recrystallization solvent to the flask.

-

Gently heat the mixture on a hot plate, stirring continuously, until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

-

Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated.

-

To maximize yield, further cool the flask in an ice-water bath for 15-30 minutes.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

-

Keep the solid under suction to air-dry for several minutes, then transfer the crystals to a watch glass to dry completely.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 3-(3-Thienyl)acrylic acid | 1195-52-4 [chemnet.com]

- 3. 3-(Thiophen-3-yl)acrylic acid - CAS:1195-52-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 3-(3-Thienyl)acrylic acid|lookchem [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(2-THIENYL)ACRYLIC ACID 98 | 15690-25-2 [chemicalbook.com]

- 8. SYNTHESIS OF THIOPHENE-2-CARBOXYLIC ACID N'-(3-ARYL/SUBSTITUTED ARYL/HETEROARYL-ACRYLOYL)-HYDRAZIDE DERIVATIVES AS ANTI-CANCER AGENTS | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CN116082295A - Preparation method of organic intermediate thiophene acrylic acid - Google Patents [patents.google.com]

- 12. uwaterloo.ca [uwaterloo.ca]

Spectroscopic Profile of 3-Thiopheneacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Thiopheneacrylic acid, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. This guide also includes detailed experimental protocols for the acquisition of such data and a visual workflow of the analytical process.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.3 | br s | - | 1H, -COOH |

| 7.82 | d | 15.7 | 1H, =CH-COOH |

| 7.55 | dd | 5.1, 1.2 | 1H, Thiophene H5 |

| 7.33 | dd | 3.7, 1.2 | 1H, Thiophene H3 |

| 7.11 | dd | 5.1, 3.7 | 1H, Thiophene H4 |

| 6.18 | d | 15.7 | 1H, Thiophene-CH= |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | -COOH |

| 140.2 | Thiophene C2 |

| 137.6 | =CH-COOH |

| 131.5 | Thiophene C5 |

| 129.2 | Thiophene C3 |

| 128.8 | Thiophene C4 |

| 120.2 | Thiophene-CH= |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 3108 | 49.3 | C-H stretch (aromatic/vinylic) |

| 2981 - 2865 | 33.1 - 42.9 | O-H stretch (carboxylic acid) |

| 1676 | 13.5 | C=O stretch (conjugated acid) |

| 1620 | 25.1 | C=C stretch (alkene) |

| 1421 | 24.3 | C-H bend |

| 1292 | 19.8 | C-O stretch / O-H bend |

| 1211 | 34.2 | C-O stretch / O-H bend |

| 970 | 36.8 | =C-H bend (trans) |

| 856 | 51.5 | C-H bend (thiophene) |

| 711 | 30.5 | C-S stretch (thiophene) |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 154 | 100.0 | [M]⁺ (Molecular Ion) |

| 137 | 45.9 | [M-OH]⁺ |

| 121 | 55.1 | [M-SH]⁺ or [M-H₂O-OH]⁺ |

| 109 | 24.5 | [M-COOH]⁺ |

| 81 | 18.4 | [C₄H₂S]⁺ |

| 45 | 40.8 | [COOH]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆). A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

Data Acquisition: The spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Key acquisition parameters, such as the number of scans, relaxation delay, and spectral width, are optimized to ensure good signal-to-noise and resolution.

-

Data Processing: The acquired FID is processed using Fourier transformation to convert the time-domain signal into a frequency-domain spectrum. The resulting spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first collected. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is recorded. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum. This process removes interfering signals from atmospheric water and carbon dioxide. The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Processing: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of each ion versus its m/z value. The most abundant ion in the spectrum is assigned a relative intensity of 100%.

An In-depth Technical Guide to the Solubility and Stability of 3-Thiopheneacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Thiopheneacrylic acid is a valuable synthetic intermediate in pharmaceutical sciences. A thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for its effective utilization in synthesis, formulation, and drug development. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. It consolidates available quantitative data, outlines detailed experimental protocols for property determination, and discusses potential degradation pathways based on its chemical structure and data from analogous compounds. This document serves as a critical resource for scientists working with this compound, enabling informed decisions in process chemistry, formulation design, and analytical method development.

Core Physicochemical Properties

This compound, with the chemical formula C₇H₆O₂S, is a crystalline solid. Its structure, featuring a thiophene (B33073) ring conjugated with an acrylic acid moiety, dictates its chemical reactivity and physical properties.

-

Molecular Formula: C₇H₆O₂S

-

Molecular Weight: 154.19 g/mol

-

CAS Number: 1195-52-4 (for 3-(3-Thienyl)acrylic acid)

-

Appearance: Crystalline solid

-

Melting Point: 150-154 °C[1]

Solubility Profile

The solubility of this compound is a critical parameter for its handling in both reaction chemistry and formulation. Its amphipathic nature, with a polar carboxylic acid group and a less polar thiophene ring, results in varied solubility across different solvent systems.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The most comprehensive data is summarized in the table below. It exhibits good solubility in polar aprotic solvents like DMF and DMSO, and in ethanol. As expected for a carboxylic acid, its solubility in aqueous media is significantly influenced by pH, with lower solubility in acidic conditions and enhanced solubility in neutral to basic conditions where the carboxylate salt is formed.

| Solvent System | Temperature | Concentration (mg/mL) |

| Dimethylformamide (DMF) | Not Specified | 30[2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 30[2][3] |

| Ethanol | Not Specified | 30[2] |

| Ethanol:PBS (pH 7.2) (1:1) | Not Specified | 0.5[2] |

| Chloroform | Not Specified | Slightly Soluble[4] |

| Methanol | Not Specified | Slightly Soluble[4] |

Note: A significant data gap exists for the aqueous solubility of this compound across a comprehensive pH range (pH-solubility profile) and in other common organic solvents such as acetone (B3395972) and acetonitrile (B52724).

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol outlines a standard industry method for determining the equilibrium solubility of a compound like this compound.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH buffers, Methanol, Acetonitrile)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated HPLC-UV or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure equilibrium with a saturated solution.

-

Solvent Addition: Accurately add a known volume of the desired solvent or buffer to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., at 25 °C and 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand at the set temperature to let the undissolved solid settle. For colloidal suspensions, centrifuge the samples at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot using a chemically compatible syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the response to a standard curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Stability Profile

The stability of this compound is a critical attribute that influences its shelf-life, storage conditions, and degradation profile. Stability testing is essential to identify conditions that may lead to the degradation of the molecule and to develop analytical methods capable of separating the parent compound from any potential degradants.

Storage Stability

Under recommended storage conditions, this compound is a relatively stable compound.

| Form | Storage Temperature | Stability Duration |

| Solid Powder | -20 °C | ≥ 4 years[2] |

| Solid Powder | 4 °C | 2 years[3][5] |

| In Solvent | -80 °C | 6 months[3][5] |

| In Solvent | -20 °C | 1 month[3][5] |

Forced Degradation and Potential Pathways

Forced degradation (stress testing) studies are crucial for elucidating potential degradation pathways and for developing stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, potential degradation pathways can be inferred from its structure and data on analogous compounds like cinnamic acid and other thiophene derivatives.[6][7]

Potential Degradation Pathways:

-

Hydrolysis: The acrylic acid moiety is generally stable, but under extreme pH and temperature, esterification (if in an alcohol solvent) or other reactions could occur. The thiophene ring is typically stable to hydrolysis.

-

Oxidation: The electron-rich thiophene ring is susceptible to oxidation, which could lead to the formation of sulfoxides or ring-opening products. The double bond in the acrylic chain is also a potential site for oxidative cleavage.

-

Photodegradation: The conjugated π-system in this compound is a chromophore that can absorb UV light. Analogous to cinnamic acid, a primary photodegradation pathway is likely the cis-trans isomerization of the double bond.[6][8] Further exposure could lead to photocyclization or photodimerization reactions.

-

Thermal Degradation: As a solid, the compound is stable up to its melting point. At higher temperatures, decarboxylation of the carboxylic acid group is a probable degradation pathway.

Experimental Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies as recommended by ICH guidelines.[9] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without excessive secondary degradation.[10]

Objective: To generate potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Solvents (e.g., Acetonitrile, Water, Methanol)

-

Acids (e.g., 0.1 M HCl, 1 M HCl)

-

Bases (e.g., 0.1 M NaOH, 1 M NaOH)

-

Oxidizing Agent (e.g., 3% H₂O₂)

-

Temperature-controlled ovens and water baths

-

Photostability chamber (with controlled UV and visible light)

-

Validated stability-indicating HPLC method (see Section 3.4)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a specified temperature (e.g., 60-80 °C) for a set duration. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40-60 °C). Withdraw and neutralize samples with an equivalent amount of HCl at various time points.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Monitor the reaction over time (e.g., up to 24-48 hours).

-

Thermal Degradation (Solution): Dilute the stock solution with a neutral solvent (e.g., water:acetonitrile 50:50). Heat in a sealed vial at an elevated temperature (e.g., 80 °C).

-

Thermal Degradation (Solid): Place the solid powder in an oven at a temperature below its melting point (e.g., 100-120 °C) for a specified duration. Dissolve a known weight of the stressed solid for analysis.

-

Photostability: Expose the solution (in a phototransparent container) and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and can separate it from its degradation products.

Objective: To develop and validate an HPLC method capable of separating this compound from all potential process impurities and degradation products.

Methodology Outline:

-

Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is effective for separating small aromatic molecules.

-

Wavelength Selection: Determine the UV absorbance maximum (λmax) of this compound in the mobile phase. Published data suggests λmax values around 231 nm and 277 nm.[2] A photodiode array (PDA) detector is recommended to monitor peak purity across the spectrum.

-

Mobile Phase Selection & Optimization:

-

Initial Conditions: A common starting point for acidic compounds is a gradient elution with an acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (acetonitrile or methanol).

-

Optimization: Adjust the gradient slope, pH of the aqueous phase, and organic modifier to achieve good resolution (>2) between the parent peak and all degradant peaks generated during forced degradation.

-

-

Forced Degradation Sample Analysis: Inject the stressed samples from the forced degradation study (Section 3.3) to challenge the method's specificity. The method must be able to resolve the parent peak from all new peaks that appear.

-

Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for parameters including:

-

Specificity: Demonstrate resolution from all degradants. Assess peak purity using a PDA detector.

-

Linearity: Establish a linear relationship between concentration and detector response over a defined range.

-

Accuracy: Determine the closeness of test results to the true value (e.g., via spike recovery).

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

-

Conclusion

This technical guide consolidates the available data on the solubility and stability of this compound. It demonstrates good solubility in common polar organic solvents and exhibits long-term stability as a solid when stored at low temperatures. While specific experimental data on its degradation profile is lacking, this guide provides robust, industry-standard protocols for both solubility determination and the execution of forced degradation studies. By leveraging these methodologies and considering the potential degradation pathways inferred from analogous structures, researchers and drug development professionals can effectively characterize this compound, ensuring its quality and performance in its intended applications. Further research to establish a comprehensive pH-solubility profile and to identify specific degradation products is highly recommended to fill existing knowledge gaps.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-(3-THIENYL)ACRYLIC ACID | 102696-71-9 [amp.chemicalbook.com]

- 5. This compound | Others 12 | 1195-52-4 | Invivochem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Isomers of 3-Thiopheneacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 3-thiopheneacrylic acid, focusing on their chemical characteristics, synthesis, and biological activities. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction to this compound Isomers

This compound, a derivative of acrylic acid containing a thiophene (B33073) ring, exists as geometric isomers due to the presence of a carbon-carbon double bond. The position of the thiophene ring on the acrylic acid backbone gives rise to two positional isomers: 3-(2-thienyl)acrylic acid and 3-(3-thienyl)acrylic acid. Each of these can exist as a cis (Z) or trans (E) isomer. The trans isomers are generally more stable and thus more commonly studied and commercially available. These compounds are of significant interest in medicinal chemistry due to the established biological activities of thiophene-containing molecules, which include antimicrobial and anti-inflammatory properties.[1][2]

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of the trans isomers of this compound are well-documented. Data for the cis isomers is less readily available and is often inferred from studies on related compounds or obtained through photochemical isomerization of the trans isomers.

Quantitative Data Summary

The following tables summarize the key quantitative data for the trans isomers of 3-(2-thienyl)acrylic acid and 3-(3-thienyl)acrylic acid.

Table 1: Physicochemical Properties of trans-3-Thiopheneacrylic Acid Isomers

| Property | trans-3-(2-Thienyl)acrylic Acid | trans-3-(3-Thienyl)acrylic Acid | Reference(s) |

| Molecular Formula | C₇H₆O₂S | C₇H₆O₂S | [3][4] |

| Molecular Weight | 154.19 g/mol | 154.19 g/mol | [3][4] |

| CAS Number | 1124-65-8 | 102696-71-9 | [4][5] |

| Melting Point | 145-148 °C | 150-154 °C | [4][5] |

| Boiling Point | Not available | 298.9 °C at 760 mmHg | [4] |

| Density | Not available | 1.346 g/cm³ | [4] |

| pKa | Not available | 4.45 ± 0.10 (Predicted) | [4] |

Table 2: Spectroscopic Data of trans-3-Thiopheneacrylic Acid Isomers

| Spectroscopic Data | trans-3-(2-Thienyl)acrylic Acid | trans-3-(3-Thienyl)acrylic Acid | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ 7.78 (d, 1H), 7.55 (d, 1H), 7.15 (t, 1H), 6.45 (d, 1H) | Data not readily available | [6] |

| ¹³C NMR (DMSO-d₆) | δ 167.9, 140.9, 137.2, 131.0, 128.8, 128.4, 119.2 | Data not readily available | [6] |

| Mass Spectrometry (m/z) | 154 (M+), 137, 121, 109 | 154 (M+) | [3] |

| IR (KBr, cm⁻¹) | 1670 (C=O), 1600 (C=C), 945 (trans C-H bend) | Not available | [7] |

Note: Detailed, experimentally verified data for the cis isomers is scarce in publicly available literature. The characterization of cis isomers typically relies on comparative analysis with the trans isomers, particularly using NMR spectroscopy where the coupling constants of the vinylic protons are informative (typically smaller for cis isomers).

Synthesis and Isomerization

The synthesis of 3-thiopheneacrylic acids generally yields the more stable trans isomer. The cis isomer can be obtained through photochemical isomerization of the trans isomer.

Synthesis of trans-3-Thiopheneacrylic Acids

A common method for the synthesis of trans-3-thiopheneacrylic acids is the Knoevenagel condensation of the corresponding thiophenecarboxaldehyde with malonic acid in the presence of a base like pyridine (B92270) or piperidine (B6355638).

Caption: Knoevenagel condensation for trans-3-thiopheneacrylic acid synthesis.

cis-trans Isomerization

The conversion of the trans isomer to the cis isomer is typically achieved by photochemical irradiation, often using UV light. The reverse reaction from cis to trans can occur thermally or also be induced photochemically.

Caption: Reversible photochemical and thermal isomerization.

Experimental Protocols

General Synthesis of trans-3-(3-Thienyl)acrylic Acid

Materials:

-

3-Thiophenecarboxaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 3-thiophenecarboxaldehyde, malonic acid, and a catalytic amount of piperidine in pyridine is heated at reflux for several hours.[8]

-

The reaction progress can be monitored by thin-layer chromatography.

-

After completion, the reaction mixture is cooled and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.

-

The precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure trans-3-(3-thienyl)acrylic acid.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

-

Test compounds (this compound isomers) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial and/or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic/antifungal.

-

Negative control (broth with solvent).

-

Microplate reader.

Procedure:

-

Prepare a stock solution of each test compound.

-

Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates.

-

Prepare an inoculum of the microbial strain and adjust its concentration to a standard (e.g., 5 x 10⁵ CFU/mL).[9]

-

Inoculate each well with the microbial suspension.

-

Include positive and negative controls on each plate.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Cyclooxygenase (COX) Inhibition Assay

Materials:

-

COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compounds.

-

Reaction buffer (e.g., Tris-HCl).

-

Heme and L-epinephrine (co-factors).

-

HCl (to stop the reaction).

-

ELISA kit for prostaglandin (B15479496) E₂ (PGE₂) quantification or LC-MS/MS for product analysis.

Procedure:

-

In an appropriate reaction vessel, combine the reaction buffer, co-factors, and the COX enzyme.[10]

-

Add the test compound at various concentrations and pre-incubate.

-

Initiate the reaction by adding arachidonic acid and incubate at 37°C.

-

Stop the reaction by adding HCl.[11]

-

Quantify the amount of PGE₂ produced using an ELISA kit or by LC-MS/MS.[3][10]

-

Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Lipoxygenase (LOX) Inhibition Assay

Materials:

-

Lipoxygenase enzyme (e.g., from soybean).

-

Linoleic acid or arachidonic acid (substrate).

-

Test compounds.

-

Borate (B1201080) buffer (pH 9.0).

-

UV-Vis spectrophotometer.

Procedure:

-

Prepare solutions of the enzyme, substrate, and test compounds.

-

In a quartz cuvette, incubate the enzyme with the test compound in the borate buffer.

-

Initiate the reaction by adding the substrate.[12]

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, for a set period.[13]

-

Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC₅₀ value.

Biological Activities and Signaling Pathways

Thiophene derivatives have been reported to exhibit a range of biological activities, with anti-inflammatory and antimicrobial effects being prominent. These activities are often linked to the modulation of key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound isomers can be attributed to their ability to inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.

Caption: Inhibition of COX and LOX pathways by this compound.

Antimicrobial Activity

The antimicrobial mechanism of thiophene derivatives is not fully elucidated but is thought to involve disruption of microbial cell membranes and/or inhibition of essential enzymes.

Modulation of NF-κB and MAPK Signaling Pathways

Thiophene-containing compounds have been shown to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15] These pathways regulate the expression of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.

Caption: Potential inhibition points of this compound in signaling.

Applications in Drug Development

The dual anti-inflammatory and antimicrobial properties of this compound isomers make them attractive scaffolds for the development of new therapeutic agents. Their relatively simple structure allows for facile chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The development of single isomers (chiral switching) is a strategy that can lead to drugs with improved therapeutic indices.[16][17]

Conclusion

The isomers of this compound represent a promising class of compounds for further investigation in drug discovery. While the trans isomers are well-characterized, a significant opportunity exists for the synthesis and evaluation of the cis isomers to fully understand the structure-activity relationships. The provided experimental protocols and pathway diagrams offer a foundation for researchers to explore the therapeutic potential of these molecules. Further studies are warranted to elucidate the precise mechanisms of action and to develop potent and selective drug candidates based on this versatile scaffold.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. The synthesis of novel thioderivative chalcones and their influence on NF-κB, STAT3 and NRF2 signaling pathways in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 3-(3-Thienyl)acrylic acid|lookchem [lookchem.com]

- 9. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis of 3-Thiopheneacrylic Acid: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 3-thiopheneacrylic acid, a valuable intermediate in medicinal chemistry and materials science. This document details the requisite starting materials, outlines key reaction methodologies, and presents quantitative data to facilitate methodological comparison. Experimental protocols for the principal synthetic pathways are provided, accompanied by workflow diagrams generated using the DOT language for enhanced clarity.

Introduction

This compound, a derivative of thiophene, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds and functional organic materials. Its structural motif is found in various therapeutic agents, highlighting the importance of efficient and well-characterized synthetic pathways. This guide focuses on the most prevalent and practical methods for its preparation, primarily starting from 3-thiophenecarboxaldehyde (B150965). The core synthetic strategies discussed include the Knoevenagel-Doebner Condensation, the Perkin Reaction, and the Wittig and Horner-Wadsworth-Emmons reactions.

Starting Materials

The successful synthesis of this compound is predicated on the availability and purity of its key precursors. The principal starting materials are 3-thiophenecarboxaldehyde and a two-carbon acidic component.

3-Thiophenecarboxaldehyde

3-Thiophenecarboxaldehyde is a commercially available aromatic aldehyde.[1][2] For syntheses requiring its preparation, two common routes from readily available precursors are outlined below.

-

From 3-Methylthiophene (B123197): This method involves the bromination of 3-methylthiophene followed by a Grignard reaction and subsequent formylation using N,N-dimethylformamide (DMF). This approach offers a pathway to high-purity 3-methylthiophene-2-aldehyde, a related and valuable intermediate.[3]

-

From Acrolein and 1,4-Dithiane-2,5-diol: This route provides a scalable, two-step process to 3-thiophenecarboxaldehyde. It involves the condensation of acrolein with 1,4-dithiane-2,5-diol, followed by an oxidation step.[4][5][6]

Active Methylene (B1212753) Compounds

The choice of the two-carbon component is dictated by the specific synthetic route:

-

Malonic Acid: This is the key reagent for the Knoevenagel-Doebner condensation.[7][8][9]

-

Acetic Anhydride (B1165640): This serves as the active methylene precursor in the Perkin reaction.[3]

-

Phosphorus Ylides and Phosphonates: For Wittig-type reactions, stabilized phosphorus ylides such as (triphenylphosphoranylidene)acetic acid or phosphonate (B1237965) esters like triethyl phosphonoacetate are employed.[10][11][12][13]

Synthetic Methodologies

The following sections detail the primary synthetic routes for the preparation of this compound. A comparative summary of these methods is provided in Table 1.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a widely utilized and highly efficient method for the synthesis of α,β-unsaturated carboxylic acids.[7][8] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. The Doebner modification specifically refers to the use of pyridine (B92270) as a solvent and catalyst, often with the addition of a catalytic amount of piperidine (B6355638), which facilitates the decarboxylation of the intermediate to yield the desired acrylic acid.[7][14][15]

Reaction Scheme:

Perkin Reaction

The Perkin reaction provides an alternative route to α,β-unsaturated aromatic acids.[3] It involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. For the synthesis of this compound, 3-thiophenecarboxaldehyde is reacted with acetic anhydride and sodium acetate. This reaction typically requires higher temperatures compared to the Knoevenagel-Doebner condensation.[16]

Reaction Scheme:

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for the formation of carbon-carbon double bonds.[10][11] These reactions involve the treatment of an aldehyde or ketone with a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE). To synthesize this compound, 3-thiophenecarboxaldehyde can be reacted with a stabilized ylide such as (triphenylphosphoranylidene)acetic acid or its corresponding ester, followed by hydrolysis. The HWE reaction, which utilizes a phosphonate ester like triethyl phosphonoacetate, often provides excellent E-selectivity and easier purification due to the water-soluble nature of the phosphate (B84403) byproduct.[17][18][19]

Reaction Scheme (HWE):

Data Presentation

The following table summarizes the typical reaction conditions and yields for the different synthetic methods, based on analogous reactions reported in the literature. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Key Reagents | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Knoevenagel-Doebner | 3-Thiophenecarboxaldehyde, Malonic Acid | Pyridine, Piperidine | Pyridine or Toluene | Reflux | 85-97[15] |

| Perkin Reaction | 3-Thiophenecarboxaldehyde, Acetic Anhydride | Sodium Acetate | Acetic Anhydride | >165[16] | 60-80[16] |

| Horner-Wadsworth-Emmons | 3-Thiophenecarboxaldehyde, Triethyl Phosphonoacetate | NaH, NaOMe, or other bases | THF, DME | Room Temp. to Reflux | Good to High |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound via the Knoevenagel-Doebner condensation.

Knoevenagel-Doebner Synthesis of this compound

Materials:

-

3-Thiophenecarboxaldehyde

-

Malonic Acid

-

Pyridine

-

Piperidine

-

Hydrochloric Acid (concentrated)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-thiophenecarboxaldehyde (1.0 eq) and malonic acid (1.1-1.5 eq) in pyridine.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[20][21]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the primary synthetic routes to this compound, with a focus on the Knoevenagel-Doebner condensation as a high-yielding and reliable method. The choice of synthetic strategy will ultimately depend on factors such as substrate availability, desired scale, and laboratory capabilities. The provided protocols and workflows serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

- 1. Purification [chem.rochester.edu]

- 2. 3-Thiophenecarboxaldehyde | Biochemical reagent | TargetMol [targetmol.com]

- 3. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. benchchem.com [benchchem.com]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 6. DSpace [open.bu.edu]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. scribd.com [scribd.com]

- 11. Wittig-Horner Reaction [organic-chemistry.org]

- 12. sciforum.net [sciforum.net]

- 13. Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction [mdpi.com]

- 14. scholars.fhsu.edu [scholars.fhsu.edu]

- 15. researchgate.net [researchgate.net]

- 16. chempap.org [chempap.org]

- 17. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. benchchem.com [benchchem.com]

Health and Safety Profile of 3-Thiopheneacrylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the health and safety information for 3-Thiopheneacrylic acid, intended for researchers, scientists, and professionals in drug development. The following sections detail the toxicological profile, handling procedures, and emergency response protocols. Due to the limited availability of specific quantitative toxicological data for this compound, data for the structurally related and well-studied compound, acrylic acid, has been included for comparative purposes and is clearly noted.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, as well as potential acute oral toxicity.

GHS Hazard Classification for this compound [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

Toxicological Data

Acute Toxicity Data for Acrylic Acid

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1300 mg/kg | [2] |

| LD50 | Rabbit | Dermal | >3000 mg/kg | [2] |

| LC50 | Rat | Inhalation | 3600 mg/m³ (4 h) | [2] |

Ecotoxicity Data for Acrylic Acid

| Endpoint | Species | Duration | Value | Reference |

| LC50 | Rainbow Trout (Oncorhynchus mykiss) | 96 h | 27 mg/L | [3] |

| EC50 | Water Flea (Daphnia magna) | 48 h | 95 mg/L | [4] |

| EC50 | Algae (Desmodesmus subspicatus) | 72 h | 0.04 mg/L | [4] |

Experimental Protocols

The toxicological classifications of chemical substances are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the likely methodologies used to assess the hazards associated with this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure used to assess the acute oral toxicity of a substance.[5]

-

Principle: The test uses a stepwise procedure with a small number of animals per step. The outcome of each step (mortality or survival) determines the dose for the next step. The objective is to identify a dose range that causes mortality, allowing for classification of the substance.[5]

-

Animal Model: Healthy, young adult rats of a single sex (typically females) are used.[5]

-

Procedure:

-

Animals are fasted prior to dosing.[5]

-

The substance is administered in a single dose by gavage.[5]

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Three animals are used in the first step. The outcome determines the next step:

-

If mortality occurs, the dose for the next step is lowered.

-

If no mortality occurs, the dose is increased.

-

-

Animals are observed for a period of 14 days for signs of toxicity and mortality.[5]

-

-

Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at specific dose levels.[6]

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[7]

-

Principle: The test substance is applied to the skin of an animal, and the resulting skin reactions are observed and scored.[7]

-

Animal Model: The albino rabbit is the preferred species.[8]

-

Procedure:

-

A small area of the animal's fur is clipped.

-

A single dose of the test substance is applied to a small patch of skin (approx. 6 cm²).[7]

-

The treated area is covered with a gauze patch.

-

The exposure duration is typically 4 hours.[8]

-

After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).[8]

-

The severity of the skin reactions is scored according to a standardized scale.

-

-

Endpoint: The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin lesions.[8]

Acute Eye Irritation/Corrosion (OECD 405)

This test is designed to assess the potential of a substance to cause eye irritation or corrosion.[9]

-

Principle: A single dose of the test substance is applied to one eye of an animal, with the other eye serving as a control. The resulting ocular lesions are evaluated.[10]

-

Animal Model: The albino rabbit is the recommended species.[10]

-

Procedure:

-

The test substance is instilled into the conjunctival sac of one eye.[11]

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[12]

-

Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored.[9]

-

The observation period may be extended up to 21 days to assess the reversibility of the effects.[9]

-

-

Endpoint: The substance is classified based on the severity and persistence of the ocular lesions.[11]

Visualized Workflows and Pathways

The following diagrams illustrate key safety procedures and a generalized biological pathway relevant to the hazards of this compound.

Caption: A workflow for responding to a chemical spill in a laboratory setting.[13][14][15]

Caption: A logical flow for first aid procedures following chemical exposure.[4][16][17]

Caption: A simplified, general pathway of skin inflammation induced by a chemical irritant.[18][19]

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[10]

-

Avoid formation of dust and aerosols.[10]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[10]

-

Wash hands thoroughly after handling.[10]

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[10]

-

Store at 2-8°C for long-term stability.[10]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[10][20]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][20]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[10]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: Hazardous combustion products may include carbon oxides and sulfur oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[10]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[10]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and sulfur oxides.

This guide is intended to provide essential health and safety information. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and a comprehensive risk assessment before handling this compound. Always follow established laboratory safety protocols and procedures.

References

- 1. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inflammogenic effect of polyacrylic acid in rat lung following intratracheal instillation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. en.hesperian.org [en.hesperian.org]

- 4. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nucro-technics.com [nucro-technics.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. nucro-technics.com [nucro-technics.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 12. ecetoc.org [ecetoc.org]

- 13. westlab.com [westlab.com]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. acs.org [acs.org]

- 16. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 18. Th Pathways in Immune-Mediated Skin Disorders: A Guide for Strategic Treatment Decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. senzagen.com [senzagen.com]

Methodological & Application

Synthesis of 3-Thiopheneacrylic Acid via Knoevenagel-Doebner Condensation: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-Thiopheneacrylic acid, a valuable building block in pharmaceutical and materials science, utilizing the Knoevenagel-Doebner condensation. The procedure involves the reaction of 3-thiophenecarboxaldehyde (B150965) with malonic acid in the presence of a basic catalyst system. This document outlines the experimental methodology, presents key quantitative data, and includes spectroscopic characterization of the final product.

Introduction

The Knoevenagel-Doebner condensation is a powerful and widely used carbon-carbon bond-forming reaction in organic synthesis. It is a modification of the Knoevenagel condensation that specifically employs a carboxylic acid as one of the active methylene (B1212753) components, typically malonic acid, and utilizes a mixture of pyridine (B92270) and a catalytic amount of a secondary amine, such as piperidine (B6355638), as the reaction medium and catalyst. The reaction proceeds through a condensation-decarboxylation sequence to yield α,β-unsaturated carboxylic acids. This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules and functional materials.

Reaction Scheme

The synthesis of this compound proceeds via the reaction of 3-thiophenecarboxaldehyde and malonic acid, catalyzed by pyridine and piperidine.

Caption: Overall reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 3-Thiophenecarboxaldehyde | 1.0 equivalent |

| Malonic Acid | 1.5 equivalents |

| Pyridine (Solvent) | ~5-10 volumes |

| Piperidine (Catalyst) | Catalytic amount (~0.1 equivalents) |

| Reaction Conditions | |

| Temperature | Reflux (~115 °C) |

| Reaction Time | 2-4 hours |

| Product | |

| Product Name | This compound |

| Yield | Up to 85% |

| Physical Properties | |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 150-154 °C |

| Spectroscopic Data | |

| ¹H NMR (DMSO-d₆) | δ 12.4 (s, 1H, -COOH), 7.95 (d, 1H), 7.65 (m, 2H), 6.45 (d, 1H) |

| IR (KBr, cm⁻¹) | ~3000 (O-H), 1680 (C=O), 1620 (C=C), 1420, 1290, 970 |

Experimental Protocol

This protocol details the procedure for the synthesis of this compound via the Knoevenagel-Doebner condensation.

Materials:

-

3-Thiophenecarboxaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethanol (B145695) (for recrystallization)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethyl acetate (B1210297) (for extraction)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

FTIR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-thiophenecarboxaldehyde (1.0 eq) and malonic acid (1.5 eq).

-

Addition of Solvent and Catalyst: Add pyridine (~5-10 volumes relative to the aldehyde) to the flask, ensuring the reactants are fully dissolved. To this solution, add a catalytic amount of piperidine (~0.1 eq).

-

Reaction: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Isolation of Crude Product: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound as an off-white to pale yellow solid.

-

Drying: Dry the purified product under vacuum.

-

Characterization: Determine the melting point of the purified product. Obtain ¹H NMR and IR spectra to confirm the structure and purity of the synthesized this compound.

Visualizations

Knoevenagel-Doebner Condensation Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Mechanism)

Caption: Mechanism of the Knoevenagel-Doebner condensation.

Application Notes and Protocols: 3-Thiopheneacrylic Acid in Polymerization

For Researchers, Scientists, and Drug Development Professionals